2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that combines the structural features of both triazole and thiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiazole moieties in a single molecule can enhance its biological activity, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and triazole rings, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole and triazole derivatives can bind to various enzymes and receptors, leading to changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole and triazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole and triazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves a multi-step process:
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Formation of the Triazole Ring: This reaction is often catalyzed by copper (I) ions (Cu(I)) to yield 1,2,3-triazoles .
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
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Coupling of Triazole and Thiazole Rings: : The final step involves coupling the triazole and thiazole rings through an acetamide linkage. This can be achieved by reacting the triazole derivative with an appropriate thiazole derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines .
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole and thiazole rings .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted triazoles and thiazoles.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent .
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Biological Studies: : It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules .
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Chemical Biology: : The compound can be employed in chemical biology to investigate cellular processes and pathways, given its potential to modulate biological activity .
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Industrial Applications: : It may find use in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds containing the thiazole ring also show diverse biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of both triazole and thiazole rings in a single molecule. This dual functionality enhances its potential biological activity and makes it a versatile compound for various applications in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS/c1-6-5-17-9(11-6)12-8(16)4-15-3-7(2-10)13-14-15/h3,5H,2,4,10H2,1H3,(H,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLIOXVEHVEJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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